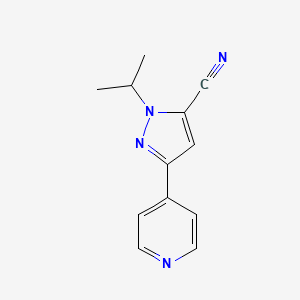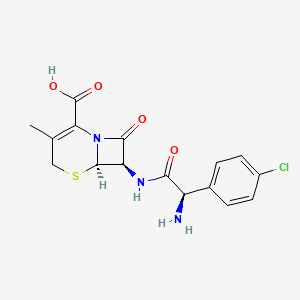
Elagolix Methoxy-d3 Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Elagolix Methoxy-d3 Sodium Salt is a derivative of Elagolix, a non-peptide gonadotropin-releasing hormone receptor antagonist. This compound is primarily used in the management of hormone-dependent diseases such as endometriosis and uterine fibroids . The methoxy-d3 variant is labeled with deuterium, which is often used in scientific research to study the pharmacokinetics and metabolic pathways of the drug.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Elagolix Methoxy-d3 Sodium Salt involves several steps, starting with the preparation of the core uracil structure. The process includes:
Formation of the Uracil Core: The uracil core is synthesized through a series of condensation reactions involving appropriate starting materials.
Substitution Reactions: The core structure undergoes various substitution reactions to introduce the fluoro, methoxy, and trifluoromethyl groups.
Deuterium Labeling: The methoxy group is replaced with a methoxy-d3 group using deuterated reagents.
Salt Formation: The final step involves the conversion of the free acid form to its sodium salt using sodium hydroxide or another suitable base
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process may include:
Batch Processing: Large batches of the compound are synthesized in reactors, followed by purification steps such as crystallization and filtration.
Continuous Processing: Some manufacturers may use continuous processing techniques to improve efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions: Elagolix Methoxy-d3 Sodium Salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce or replace functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized analogs .
Wissenschaftliche Forschungsanwendungen
Elagolix Methoxy-d3 Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the compound’s behavior under different conditions.
Biology: Employed in biological studies to investigate its effects on cellular processes and receptor interactions.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand its metabolism and efficacy in treating hormone-dependent diseases.
Industry: Applied in the development of new therapeutic agents and in quality control processes for pharmaceutical manufacturing
Wirkmechanismus
Elagolix Methoxy-d3 Sodium Salt exerts its effects by competitively binding to gonadotropin-releasing hormone receptors in the pituitary gland. This binding inhibits the release of luteinizing hormone and follicle-stimulating hormone, leading to a decrease in estrogen production. The suppression of estrogen levels helps manage symptoms associated with endometriosis and uterine fibroids .
Vergleich Mit ähnlichen Verbindungen
Elagolix: The parent compound, used for similar therapeutic purposes.
Relugolix: Another gonadotropin-releasing hormone receptor antagonist with a similar mechanism of action.
Degarelix: A peptide-based gonadotropin-releasing hormone receptor antagonist used in the treatment of prostate cancer
Uniqueness: Elagolix Methoxy-d3 Sodium Salt is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The deuterium atoms can help trace the metabolic pathways and improve the understanding of the compound’s behavior in biological systems .
Eigenschaften
Molekularformel |
C32H29F5N3NaO5 |
|---|---|
Molekulargewicht |
656.6 g/mol |
IUPAC-Name |
sodium;4-[[(1R)-2-[5-[2-fluoro-3-(trideuteriomethoxy)phenyl]-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxopyrimidin-1-yl]-1-phenylethyl]amino]butanoate |
InChI |
InChI=1S/C32H30F5N3O5.Na/c1-19-28(21-11-6-14-26(45-2)29(21)34)30(43)40(18-25(20-9-4-3-5-10-20)38-16-8-15-27(41)42)31(44)39(19)17-22-23(32(35,36)37)12-7-13-24(22)33;/h3-7,9-14,25,38H,8,15-18H2,1-2H3,(H,41,42);/q;+1/p-1/t25-;/m0./s1/i2D3; |
InChI-Schlüssel |
DQYGXRQUFSRDCH-AEPDTUAESA-M |
Isomerische SMILES |
[2H]C([2H])([2H])OC1=CC=CC(=C1F)C2=C(N(C(=O)N(C2=O)C[C@@H](C3=CC=CC=C3)NCCCC(=O)[O-])CC4=C(C=CC=C4F)C(F)(F)F)C.[Na+] |
Kanonische SMILES |
CC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)CC(C3=CC=CC=C3)NCCCC(=O)[O-])C4=C(C(=CC=C4)OC)F.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B13426998.png)












